Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15841520
InChI: InChI=1S/C10H13BrN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol

Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15841520

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
IUPAC Name ethyl 4-bromo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H13BrN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3
Standard InChI Key UUMVIARHMYUZPZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=NN1CC=C)C)Br

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula, C₁₀H₁₃BrN₂O₂, reflects a bromine atom and an ethyl ester group integrated into a pyrazole backbone. Its molecular weight of 273.13 g/mol places it within the range of medium-sized heterocyclic compounds, balancing solubility and reactivity for synthetic applications.

Structural Features

The pyrazole ring’s substitution pattern is critical to its functionality:

  • Position 1: An allyl group (-CH₂-CH=CH₂) enhances steric bulk and provides a site for further functionalization.

  • Position 4: A bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions .

  • Position 3: A methyl group contributes to lipophilicity, potentially improving membrane permeability in biological systems.

  • Position 5: An ethyl ester (-COOEt) offers a handle for hydrolysis to carboxylic acids or transesterification .

Synthesis and Manufacturing

Stepwise Synthesis Process

The synthesis involves three key steps, as detailed in industrial protocols :

Step 1: Pyrazole Ring Formation
Condensation of hydrazine derivatives with β-keto esters forms the pyrazole core. For example, cyclization of ethyl acetoacetate with allyl hydrazine yields 1-allyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Bromination
Electrophilic bromination at position 4 is achieved using bromine sources (e.g., N-bromosuccinimide) under Lewis acid catalysis (e.g., AlCl₃). This step proceeds via an electrophilic aromatic substitution mechanism, with yields exceeding 80% under optimized conditions .

Step 3: Esterification
The carboxylic acid intermediate is esterified with ethanol under acidic or basic conditions to yield the final ethyl ester .

Catalysts and Reaction Conditions

ParameterDetailsSource
Bromination CatalystAlCl₃ or FeBr₃
SolventDichloromethane or tetrahydrofuran
Temperature0–25°C for bromination; reflux for esterification
Yield68–92% (depending on step optimization)

Physical and Chemical Properties

While limited data exist on melting points or solubility, the compound’s properties can be inferred from structural analogs:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and bromine groups.

  • Stability: Bromine’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated pyrazoles.

  • Reactivity: The allyl group participates in Diels-Alder reactions, while the bromine atom enables Suzuki-Miyaura couplings .

Applications in Pharmaceutical Development

This compound serves as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Hydrolysis of the ester yields carboxylic acids, which are pharmacologically active .

  • Antimicrobial Agents: Functionalization at the allyl or bromine positions generates derivatives with enhanced potency.

Future Research Directions

  • Synthetic Optimization: Explore continuous flow reactors to improve bromination yields .

  • Pharmacological Profiling: Assess in vivo anti-inflammatory and antimicrobial efficacy.

  • Derivatization Studies: Investigate palladium-catalyzed cross-couplings to diversify the compound’s applications .

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